2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid
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Overview
Description
2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyrazolo[1,5-d][1,2,4]triazinone core, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzaldehyde, hydrazine derivatives, and acetic acid. The key steps in the synthesis may involve:
Condensation Reaction: The initial step involves the condensation of 2-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-d][1,2,4]triazinone core.
Acetylation: The final step involves the acetylation of the pyrazolo[1,5-d][1,2,4]triazinone core with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazolo[1,5-d][1,2,4]triazinone core can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of 2-[2-(2-hydroxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid.
Reduction: Formation of 2-[2-(2-methoxyphenyl)-4-hydroxy-pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid.
Substitution: Formation of 2-[2-(2-halophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid.
Scientific Research Applications
2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-hydroxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid
- 2-[2-(2-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid
- 2-[2-(2-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid
Uniqueness
2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, distinguishing it from its analogs.
Properties
Molecular Formula |
C14H12N4O4 |
---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid |
InChI |
InChI=1S/C14H12N4O4/c1-22-12-5-3-2-4-9(12)10-6-11-14(21)17(7-13(19)20)15-8-18(11)16-10/h2-6,8H,7H2,1H3,(H,19,20) |
InChI Key |
OVLQUDAGOQEUCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)O |
Origin of Product |
United States |
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